molecular formula C9H18BrNO B3317321 2-bromo-N-tert-butyl-3-methylbutanamide CAS No. 95904-26-0

2-bromo-N-tert-butyl-3-methylbutanamide

Cat. No. B3317321
CAS RN: 95904-26-0
M. Wt: 236.15 g/mol
InChI Key: CRJGBGHVAPNGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-tert-butyl-3-methylbutanamide is an organic compound with the CAS Number: 95904-26-0 . It has a molecular weight of 236.15 and its IUPAC name is 2-bromo-N-(tert-butyl)-3-methylbutanamide . The compound is used in various areas of research .


Molecular Structure Analysis

The InChI code for 2-bromo-N-tert-butyl-3-methylbutanamide is 1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Xanthine Oxidase Inhibitory Properties

Research by Smelcerovic et al. (2016) explored three noncyclic N-(α-bromoacyl)-α-amino esters, including a compound structurally similar to 2-bromo-N-tert-butyl-3-methylbutanamide, for their inhibitory activity against xanthine oxidase. They found that these compounds did not show significant inhibitory effects against xanthine oxidase in vitro or in rat liver homogenate at the tested concentrations. This indicates that the noncyclic molecular structure of these compounds may not be conducive to biological activity in this context (Smelcerovic et al., 2016).

Synthesis and Biological Activity Screening

Yancheva et al. (2015) synthesized similar N-(α-bromoacyl)-α-amino esters and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. They found low cytotoxicity and an absence of antibacterial and anti-inflammatory activities in the tested compounds, which might be beneficial for their use in prodrugs (Yancheva et al., 2015).

Radical Reactions of Substituted 1,3-dioxolan-4-ones

Beckwith and Chai (1993) studied the radical reactions of 5-substituted 2-tert-butyl-1,3-dioxolan-4-ones, involving compounds related to 2-bromo-N-tert-butyl-3-methylbutanamide. Their research provided insights into the carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation in these reactions (Beckwith & Chai, 1993).

Synthesis and Characterization of Antimicrobial Agents

Doraswamy and Ramana (2013) investigated the synthesis and characterization of compounds including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, which shares structural similarities with 2-bromo-N-tert-butyl-3-methylbutanamide. Their work focused on screening these compounds for antimicrobial activity (Doraswamy & Ramana, 2013).

Alkyl Halides and Carcinogenesis

Poirier et al. (1975) conducted a study on the carcinogenic potential of various alkyl halides, including tert-butyl bromide. Their research provides insights into the potential carcinogenicity of low-molecular-weight alkyl halides, which is relevant to understanding the broader implications of using compounds like 2-bromo-N-tert-butyl-3-methylbutanamide (Poirier et al., 1975).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-N-tert-butyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGBGHVAPNGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239616
Record name 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-tert-butyl-3-methylbutanamide

CAS RN

95904-26-0
Record name 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95904-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-tert-butyl-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-tert-butyl-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-tert-butyl-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-tert-butyl-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-tert-butyl-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-tert-butyl-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.